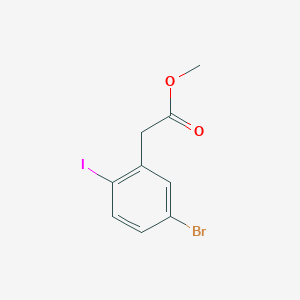

Methyl 2-(5-bromo-2-iodophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-bromo-2-iodophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJLRIOTNNNANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-bromo-2-iodophenyl)acetate can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination and iodination of precursor compounds, followed by esterification to form the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-iodophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl acetates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-bromo-2-iodophenyl)acetate has been investigated for its potential as a precursor in the synthesis of biologically active compounds. The presence of both bromine and iodine atoms in its structure enhances its reactivity, making it a valuable intermediate in drug development.

Synthesis of Bioactive Molecules

The compound serves as a building block for synthesizing various indoline derivatives, which have demonstrated anti-inflammatory properties. For instance, indoline-based compounds derived from this compound have shown efficacy as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, enzymes involved in inflammatory processes . This multitarget approach is promising for developing treatments for conditions like asthma and other inflammatory diseases.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of derivatives synthesized from this compound. In vivo studies have indicated that these compounds can significantly reduce levels of leukotrienes, which are mediators of inflammation, thereby alleviating symptoms associated with inflammatory diseases .

Organic Synthesis

The compound is also utilized in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, making it suitable for creating complex molecular architectures.

Reaction Mechanisms

The reactions involving this compound often leverage its electrophilic nature. For instance, it can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Case Studies

Several case studies demonstrate the utility of this compound in research:

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2-iodophenyl)acetate involves its reactivity towards various chemical reagents. The presence of bromine and iodine atoms makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Halogen Position and Type

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS 220801-66-1) :

- Methyl 2-(4-bromophenyl)acetate (CAS 71783-54-5) : Bromine at the 4-position instead of 5-bromo-2-iodo.

Methyl 2-(3-bromophenyl)acetate (CAS 150529-73-0) :

- Bromine at the 3-position alters electronic effects on the phenyl ring, affecting conjugation and reaction pathways.

Functional Group Variations

Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate :

- Incorporates a benzofuran ring system with sulfinyl and bromo substituents.

- Crystal packing stabilized by C–H⋯O hydrogen bonds and C–H⋯π interactions, contrasting with halogen bonding in the target compound.

Physical and Chemical Properties

*Estimated properties based on analogs.

Biological Activity

Methyl 2-(5-bromo-2-iodophenyl)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and iodine substituents on the phenyl ring, which significantly influence its biological activity. The molecular formula is C9H8BrI O2.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. The halogenated structure often enhances lipophilicity and alters receptor binding affinity, which can lead to increased potency against certain biological pathways.

Antimicrobial Activity

Halogenated compounds, including those with bromine and iodine, have been shown to exhibit antimicrobial properties. This compound may possess similar characteristics, potentially serving as an antimicrobial agent against drug-resistant strains. In studies involving various halogenated compounds, it was noted that the presence of halogens can enhance the efficacy of antimicrobial agents by disrupting bacterial cell membranes or inhibiting essential enzymes .

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of halogenated phenylacetates have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, studies utilizing human breast cancer cell lines reported IC50 values indicating effective cytotoxicity at micromolar concentrations. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the halogen substituents significantly affect the biological activity of this compound. For instance, replacing bromine with other halogens or altering the position of substituents on the phenyl ring can lead to variations in receptor binding affinity and biological efficacy .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended crystallographic refinement methods for determining the crystal structure of methyl 2-(5-bromo-2-iodophenyl)acetate?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Initial structure solutions can employ direct methods via SHELXS or SHELXD. For high-resolution data, perform iterative refinement of atomic coordinates, displacement parameters, and occupancy factors. Validate geometric parameters (bond lengths, angles) using the Cambridge Structural Database (CSD) to ensure chemical plausibility .

Q. How can spectroscopic techniques (FTIR, NMR) be optimized to characterize this compound?

- Methodological Answer : For NMR (¹H/¹³C), use deuterated solvents (e.g., CDCl₃) and reference TMS for chemical shifts. Assign signals by comparing coupling patterns (e.g., aromatic protons in the 6.5–8.5 ppm range). For FTIR, focus on functional groups: ester C=O (~1740 cm⁻¹), aryl halide C-Br (~550 cm⁻¹), and C-I (~500 cm⁻¹). Cross-validate with computational methods (e.g., DFT-based IR predictions) to resolve overlapping peaks .

Q. What analytical methods are suitable for assessing the purity of this compound?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) using acetonitrile/water gradients. Validate purity (>98%) via mass spectrometry (ESI-MS or EI-MS) for molecular ion confirmation. Calculate LogD (pH 5.5–7.4) and polar surface area using software like JChem to predict solubility and chromatographic behavior .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodological Answer : Use fume hoods for all synthetic steps due to volatile intermediates. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store halogenated waste separately in labeled containers for professional disposal. Monitor air quality for iodine vapor using activated carbon filters .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing halogenated intermediates of this compound?

- Methodological Answer : Optimize Ullmann coupling or Suzuki-Miyaura reactions for introducing iodine/bromine. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in anhydrous DMF. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1). For regioselective iodination, employ N-iodosuccinimide (NIS) under controlled temperature (0–25°C) .

Q. What strategies resolve discrepancies in crystallographic data, such as anomalous thermal parameters or disorder?

- Methodological Answer : Apply twin refinement (via TWIN/BASF in SHELXL) for twinned crystals. For disordered atoms (e.g., ester groups), use PART instructions to model split positions. Validate against Fo-Fc maps and apply restraints (e.g., SIMU/ISOR) to stabilize refinement. Cross-check with spectroscopic data to confirm molecular geometry .

Q. How do steric and electronic effects influence the reactivity of the 5-bromo-2-iodophenyl moiety in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and identify electron-deficient regions. Experimentally, compare reaction rates with Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) under varying temperatures. Use X-ray crystallography () to correlate substituent orientation with steric hindrance in transition states .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in medicinal chemistry?

- Methodological Answer : Synthesize analogues (e.g., replacing Br/I with CF₃ or NO₂) and assay biological activity (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases). Validate SAR trends via QSAR models incorporating Hammett σ constants and steric descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.